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Abstract
CP-640186 hydrochloride is a potent, cell-permeable, and orally active inhibitor of Acetyl-CoA

Carboxylase (ACC), a critical enzyme in the de novo fatty acid synthesis pathway. With near-

equal inhibitory activity against both ACC1 and ACC2 isoforms, CP-640186 serves as a

valuable tool for investigating the role of fatty acid metabolism in cancer cell proliferation,

survival, and therapeutic resistance. These application notes provide a comprehensive

overview of CP-640186's mechanism of action, key in vitro and in vivo data, and detailed

protocols for its use in cancer research.

Introduction
Altered lipid metabolism is a hallmark of many cancers, where cancer cells exhibit increased de

novo fatty acid synthesis to support rapid proliferation, membrane biogenesis, and signaling

molecule production. Acetyl-CoA Carboxylase (ACC) catalyzes the irreversible carboxylation of

acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis.[1] Inhibition of ACC

presents a promising therapeutic strategy to target this metabolic vulnerability in cancer.[2][3]

CP-640186 hydrochloride is an isozyme-nonselective ACC inhibitor that effectively reduces

malonyl-CoA levels, thereby inhibiting fatty acid synthesis and stimulating fatty acid oxidation.

[4] Its utility has been demonstrated in various cancer cell lines, where it can induce cell growth
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inhibition, cell cycle arrest, and apoptosis.[5][6][7] This document outlines detailed protocols for

utilizing CP-640186 in preclinical cancer models.

Mechanism of Action
CP-640186 allosterically binds to the carboxyltransferase (CT) domain of both ACC1 and

ACC2, preventing the dimerization of the enzyme, which is essential for its catalytic activity.[5]

This inhibition blocks the conversion of acetyl-CoA to malonyl-CoA. The subsequent depletion

of malonyl-CoA has two primary effects relevant to cancer biology:

Inhibition of Fatty Acid Synthesis: Reduced malonyl-CoA levels limit the substrate for fatty

acid synthase (FASN), thereby impeding the production of new fatty acids required for

membrane formation and other cellular processes in rapidly dividing cancer cells.[1]

Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a potent inhibitor of carnitine

palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of fatty acids into the

mitochondria for β-oxidation. By reducing malonyl-CoA levels, CP-640186 relieves the

inhibition of CPT1, leading to an increase in fatty acid oxidation.[4][5]

The dual effects of CP-640186 can lead to energy stress, accumulation of reactive oxygen

species (ROS), and ultimately, cancer cell death.

Signaling Pathway
The inhibition of ACC by CP-640186 impacts key cellular signaling pathways involved in

metabolism and cell growth.
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Mechanism of Action of CP-640186 in Cancer Cells.
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In Vitro Activity of CP-640186
Parameter Cell Line Species Value Reference

IC₅₀ (ACC1) Rat Liver Rat 53 nM [4][6]

IC₅₀ (ACC2)
Rat Skeletal

Muscle
Rat 61 nM [4][6]

Growth Inhibition
H460 (Lung

Cancer)
Human 20 µM (48h) [6]

EC₅₀ (Fatty Acid

Synthesis

Inhibition)

HepG2 (Liver

Cancer)
Human 0.62 µM [8]

EC₅₀

(Triglyceride

Synthesis

Inhibition)

HepG2 (Liver

Cancer)
Human 1.8 µM [8]

EC₅₀ (Fatty Acid

Oxidation

Stimulation)

C2C12

(Myoblast)
Mouse 57 nM

In Vivo Activity and Pharmacokinetics of CP-640186
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Parameter Animal Model Value Reference

ED₅₀ (Fatty Acid

Synthesis Inhibition)
Rats 13 mg/kg [4]

ED₅₀ (Fatty Acid

Synthesis Inhibition)
CD1 Mice 11 mg/kg [4]

ED₅₀ (Fatty Acid

Synthesis Inhibition)
ob/ob Mice 4 mg/kg [4]

ED₅₀ (Malonyl-CoA

Reduction - Liver)
Rats 55 mg/kg [4]

ED₅₀ (Malonyl-CoA

Reduction - Soleus

Muscle)

Rats 6 mg/kg [4]

Plasma Half-life (t₁/₂) Sprague-Dawley Rats 1.5 h [4]

Oral Bioavailability Sprague-Dawley Rats 39% [4]

Cₘₐₓ (10 mg/kg, oral) Sprague-Dawley Rats 345 ng/mL [4]

Tₘₐₓ (10 mg/kg, oral) Sprague-Dawley Rats 1.0 h [4]
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General workflow for preclinical evaluation of CP-640186.
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Protocol 1: In Vitro Cell Viability Assay (Crystal Violet)
This protocol is for assessing the effect of CP-640186 on the viability of adherent cancer cells.

Materials:

Cancer cell line of interest (e.g., H460, A549, HepG2)

Complete culture medium

CP-640186 hydrochloride

DMSO (for stock solution)

96-well tissue culture plates

Phosphate-Buffered Saline (PBS)

Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

Methanol

Solubilization Solution (e.g., 1% SDS in PBS)

Plate reader (570 nm absorbance)

Procedure:

Cell Seeding:

Trypsinize and count cells.

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete culture medium.

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

Treatment:
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Prepare a stock solution of CP-640186 in DMSO.

Prepare serial dilutions of CP-640186 in complete culture medium to achieve the desired

final concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO at the same

final concentration as the highest drug concentration).

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or

vehicle control.

Incubate for the desired time period (e.g., 48 hours).[6]

Staining:

Gently aspirate the medium from each well.

Wash each well once with 200 µL of PBS.

Add 100 µL of methanol to each well and incubate for 15 minutes at room temperature to

fix the cells.

Aspirate the methanol.

Add 100 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at

room temperature.[9]

Gently wash the plate with tap water until the water runs clear.

Invert the plate on a paper towel and allow it to air dry completely.

Quantification:

Add 100 µL of Solubilization Solution to each well.

Place the plate on a shaker for 15-20 minutes to dissolve the stain.

Measure the absorbance at 570 nm using a plate reader.

Data Analysis:
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Subtract the absorbance of the blank wells (medium only) from all other readings.

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium
Iodide Staining)
This protocol is for quantifying apoptosis in cancer cells treated with CP-640186 using flow

cytometry.

Materials:

Cancer cell line of interest

Complete culture medium

CP-640186 hydrochloride

DMSO

6-well tissue culture plates

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

PBS

Flow cytometer

Procedure:

Cell Seeding and Treatment:

Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.

Treat the cells with the desired concentrations of CP-640186 or vehicle control for the

specified duration (e.g., 24-48 hours).
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Cell Harvesting:

Collect the culture medium (containing floating apoptotic cells) from each well.

Wash the adherent cells with PBS and then trypsinize them.

Combine the trypsinized cells with the collected medium.

Centrifuge the cell suspension at 300 x g for 5 minutes.

Discard the supernatant and wash the cell pellet twice with cold PBS.

Staining:

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis:

Analyze the cells immediately by flow cytometry.

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up

compensation and gates.

Acquire at least 10,000 events per sample.

Data Analysis:

Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early

apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic

(Annexin V-/PI+) cells.
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Protocol 3: Cell Cycle Analysis (Propidium Iodide
Staining)
This protocol is for analyzing the effect of CP-640186 on the cell cycle distribution of cancer

cells.

Materials:

Cancer cell line of interest

Complete culture medium

CP-640186 hydrochloride

DMSO

6-well tissue culture plates

PBS

Cold 70% ethanol

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Flow cytometer

Procedure:

Cell Seeding and Treatment:

Seed cells in 6-well plates and treat with CP-640186 as described in the apoptosis assay

protocol.

Cell Harvesting and Fixation:

Harvest cells by trypsinization.

Wash the cell pellet with cold PBS.
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Resuspend the pellet in 500 µL of cold PBS.

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

Incubate the cells at -20°C for at least 2 hours (or overnight).

Staining:

Centrifuge the fixed cells at 300 x g for 5 minutes.

Discard the ethanol and wash the cell pellet with PBS.

Resuspend the pellet in 500 µL of PI staining solution.[1]

Incubate for 30 minutes at room temperature in the dark.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer.

Use a low flow rate to ensure accurate DNA content measurement.

Data Analysis:

Use appropriate software to analyze the DNA content histograms and quantify the

percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blotting for ACC Phosphorylation
This protocol is to assess the inhibition of ACC activity by measuring the phosphorylation status

of ACC.

Materials:

Cancer cell line of interest

Complete culture medium

CP-640186 hydrochloride
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DMSO

6-well tissue culture plates

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels (low percentage or gradient for high MW proteins)

PVDF or nitrocellulose membranes

Primary antibodies (e.g., anti-p-ACC (Ser79), anti-ACC)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Lysis and Protein Quantification:

Seed and treat cells as previously described.

Wash cells with cold PBS and lyse them with RIPA buffer.

Scrape the cells and collect the lysate.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant and determine the protein concentration using a BCA assay.

SDS-PAGE and Protein Transfer:

Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
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Load equal amounts of protein onto an SDS-PAGE gel. Due to the high molecular weight

of ACC (~265-280 kDa), a low percentage (e.g., 6%) or gradient (e.g., 4-12%) gel is

recommended.

Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody (anti-p-ACC or anti-ACC) overnight at

4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection:

Apply the chemiluminescent substrate to the membrane.

Capture the signal using an imaging system.

Data Analysis:

Quantify the band intensities using densitometry software.

Normalize the p-ACC signal to the total ACC signal.

Protocol 5: In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of CP-

640186 in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., nude or SCID)
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Cancer cell line of interest

Matrigel (optional)

CP-640186 hydrochloride

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

Calipers

Animal balance

Procedure:

Tumor Cell Implantation:

Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without

Matrigel.

Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.

Tumor Growth and Randomization:

Monitor the mice for tumor formation.

Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into

treatment and control groups.

Drug Administration:

Prepare the dosing solution of CP-640186 in the vehicle.

Administer CP-640186 (e.g., 10-100 mg/kg) or vehicle to the mice via oral gavage daily or

as determined by pharmacokinetic studies.[6]

Monitoring:

Measure tumor volume with calipers 2-3 times per week using the formula: Volume =

(Length x Width²)/2.
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Monitor the body weight of the mice as an indicator of toxicity.

Endpoint:

Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in

the control group reach a specific size.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., histology, western blotting).

Conclusion
CP-640186 hydrochloride is a potent and versatile tool for investigating the role of fatty acid

metabolism in cancer. The data and protocols presented here provide a framework for

researchers to effectively utilize this compound in both in vitro and in vivo settings to explore

novel therapeutic strategies targeting the metabolic dependencies of cancer cells. As with any

experimental work, optimization of these protocols for specific cell lines and models is

recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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